molecular formula C19H18N2O5S2 B2532607 4-(benzenesulfonyl)-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)butanamide CAS No. 942003-63-6

4-(benzenesulfonyl)-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)butanamide

カタログ番号: B2532607
CAS番号: 942003-63-6
分子量: 418.48
InChIキー: XMPSXZLXELEUIY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(Benzenesulfonyl)-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)butanamide is a heterocyclic compound featuring a fused [1,4]dioxino[2,3-f][1,3]benzothiazole core linked to a benzenesulfonyl-substituted butanamide chain. This structure combines sulfonyl and amide functionalities with a bicyclic aromatic system, which may confer unique physicochemical and biological properties. The compound’s synthesis likely involves multi-step reactions, including sulfonylation, cyclization, and amide coupling, as inferred from analogous synthetic pathways described in related studies .

特性

IUPAC Name

4-(benzenesulfonyl)-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O5S2/c22-18(7-4-10-28(23,24)13-5-2-1-3-6-13)21-19-20-14-11-15-16(12-17(14)27-19)26-9-8-25-15/h1-3,5-6,11-12H,4,7-10H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMPSXZLXELEUIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C3C(=C2)SC(=N3)NC(=O)CCCS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzenesulfonyl)-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)butanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.

    Introduction of the Dioxino Ring: The dioxino ring can be introduced by reacting the benzothiazole derivative with an appropriate diol under dehydrating conditions.

    Attachment of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced by reacting the intermediate with benzenesulfonyl chloride in the presence of a base such as pyridine.

    Formation of the Butanamide Moiety: The final step involves the reaction of the intermediate with butanoyl chloride in the presence of a base to form the butanamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow reactors may be employed to enhance the scalability of the synthesis.

化学反応の分析

Types of Reactions

4-(benzenesulfonyl)-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)butanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or modify functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be performed using sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

科学的研究の応用

Enzyme Inhibition

α-Glucosidase and Acetylcholinesterase Inhibition
Research indicates that compounds with similar structures to 4-(benzenesulfonyl)-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)butanamide exhibit significant inhibitory effects on enzymes such as α-glucosidase and acetylcholinesterase. These enzymes are crucial in the management of diabetes and Alzheimer's disease. For instance, sulfonamide derivatives have shown promising results in inhibiting these enzymes, thereby potentially aiding in the treatment of Type 2 diabetes mellitus (T2DM) and Alzheimer's disease (AD) .

Mechanisms of Action
The mechanism by which these compounds exert their inhibitory effects often involves binding to the active sites of the enzymes, thereby preventing substrate interaction. Studies have demonstrated that these inhibitors can effectively lower blood glucose levels and improve cognitive functions in preclinical models .

Anticancer Activity

Inhibition of Carbonic Anhydrase IX
Recent studies have highlighted the compound's potential as an anticancer agent through the inhibition of carbonic anhydrase IX (CA IX), an enzyme associated with tumor growth and metastasis. Compounds similar to 4-(benzenesulfonyl)-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)butanamide have shown IC50 values ranging from 10.93 to 25.06 nM against CA IX . This selectivity is crucial as it minimizes side effects on normal cells.

Case Studies
In vitro studies have demonstrated that certain derivatives can induce apoptosis in cancer cell lines such as MDA-MB-231. The induction of apoptosis was confirmed via annexin V-FITC assays, showing a significant increase in apoptotic cells compared to controls .

Neurodegenerative Disease Treatment

Potential for Treating Depression and Neurodegeneration
The compound's structure suggests potential applications in treating neurodegenerative diseases complicated by depression. Research into similar benzothiazole derivatives indicates their ability to inhibit monoamine oxidase B (MAO-B) and cholinesterases. These actions can enhance neurotransmitter levels in the brain, thereby alleviating symptoms associated with neurodegenerative conditions .

Summary Table of Applications

Application AreaMechanism of ActionPotential TargetsReferences
Enzyme InhibitionInhibition of α-glucosidase and acetylcholinesteraseT2DM and AD ,
Anticancer ActivityInhibition of carbonic anhydrase IXVarious cancer types
Neurodegenerative Disease TreatmentInhibition of MAO-B and cholinesterasesDepression and neurodegeneration ,

作用機序

The mechanism of action of 4-(benzenesulfonyl)-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)butanamide depends on its specific application. In medicinal chemistry, the compound may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and G-protein-coupled receptors.

類似化合物との比較

1,2,4-Triazole Derivatives

Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones (e.g., compounds [7–9] in ) share sulfonyl and aromatic moieties but differ in their heterocyclic core. These triazole derivatives exhibit tautomerism between thione and thiol forms, confirmed via IR and NMR spectra .

Benzothiazole-Dioxane Hybrids

The compound N-(6,7-Dihydro[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-[(4-methoxyphenyl)sulfonyl]acetamide () shares the same heterocyclic core but differs in the sulfonyl substituent (4-methoxyphenyl vs. benzene) and amide chain length (acetamide vs. butanamide). The methoxy group in ’s compound introduces electron-donating effects, which may alter solubility and metabolic stability compared to the unsubstituted benzenesulfonyl group in the target compound .

Sulfonyl Group Modifications

Compound Sulfonyl Substituent Key Properties Reference
Target Compound Benzenesulfonyl (H) Moderate hydrophobicity; no electronic effects
Triazole Derivatives [7–9] 4-X-phenylsulfonyl X = Cl, Br: Enhanced lipophilicity
Acetamide Analog () 4-Methoxyphenyl Increased solubility via methoxy group

The absence of electron-withdrawing groups (e.g., Cl, Br) or electron-donating groups (e.g., OCH₃) in the target compound’s sulfonyl moiety suggests intermediate polarity, balancing solubility and membrane permeability.

Amide Chain Length and Flexibility

Compound Amide Chain Chain Length Potential Impact
Target Compound Butanamide 4 carbons Enhanced flexibility; moderate lipophilicity
Triazole Derivatives [7–9] Rigid triazole core limits flexibility
Acetamide Analog () Acetamide 2 carbons Reduced flexibility; higher polarity

The butanamide chain in the target compound may improve conformational adaptability for target binding compared to shorter chains. However, this could also increase metabolic susceptibility.

Spectral and Analytical Comparisons

  • IR Spectroscopy : The target compound’s benzenesulfonyl group is expected to show νS=O stretching near 1150–1200 cm⁻¹, while the amide C=O would absorb at ~1650–1700 cm⁻¹. This contrasts with triazole derivatives (e.g., compounds [7–9]), where νC=S (1247–1255 cm⁻¹) and absence of C=O bands confirm tautomeric forms .
  • NMR : The fused benzothiazole-dioxane core in the target compound would produce distinct aromatic proton environments compared to triazole-based analogs.

生物活性

The compound 4-(benzenesulfonyl)-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)butanamide is a synthetic derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound features a benzothiazole moiety fused with a dioxino ring system. This unique configuration is believed to contribute to its biological activity.

PropertyValue
IUPAC Name4-(benzenesulfonyl)-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)butanamide
Molecular FormulaC16_{16}H18_{18}N2_{2}O5_{5}S
Molecular Weight366.45 g/mol
SolubilitySoluble in DMSO and ethanol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : It can bind to receptors such as serotonin receptors (5-HT1A and 5-HT2A), which are implicated in mood regulation and antidepressant activity.

Antidepressant Effects

A study on related benzothiazole derivatives demonstrated significant binding affinities for serotonin receptors. For instance, compounds similar to the target compound exhibited high affinities (Ki values of 17 nM for 5-HT1A and 0.71 nM for 5-HT2A) and showed antidepressant-like effects in behavioral tests such as the forced swimming test (FST) and tail suspension test (TST) .

Antimicrobial Activity

Benzothiazole derivatives have been extensively studied for their antimicrobial properties. The presence of the sulfonyl group in the target compound may enhance its ability to disrupt bacterial cell walls or interfere with bacterial metabolism. Research indicates that these compounds can exhibit activity against various bacterial strains, suggesting potential therapeutic applications in infectious diseases .

Anticancer Potential

The structural features of the compound suggest possible anticancer activity. Benzothiazole derivatives have been shown to induce apoptosis in cancer cells by modulating pathways associated with cell survival and proliferation. Further studies are required to elucidate the specific mechanisms through which this compound may exert anticancer effects.

Case Studies

  • Study on Antidepressant Activity : A series of benzothiazole derivatives were synthesized and evaluated for their antidepressant potential. The study highlighted that modifications similar to those in our target compound could enhance binding affinity to serotonin receptors and improve pharmacological profiles .
  • Antimicrobial Evaluation : Research focused on benzothiazole derivatives demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The findings suggest that the incorporation of a sulfonamide group could further potentiate this activity .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 4-(benzenesulfonyl)-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)butanamide, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Start with the condensation of 6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-amine with benzenesulfonylbutanoyl chloride under basic conditions (e.g., aqueous Na₂CO₃) to control pH dynamically (~10) for optimal nucleophilic substitution .
  • Step 2 : Use polar aprotic solvents (e.g., DMF) with catalytic LiH to enhance reactivity during N-alkylation/arylation steps. Monitor reaction progress via TLC or HPLC .
  • Optimization : Adjust reaction time (reflux for 4–8 hours) and stoichiometric ratios (1:1.2 amine:sulfonyl chloride) to improve yield. Purify via column chromatography using ethyl acetate/hexane gradients.

Q. Which spectroscopic techniques are critical for structural confirmation, and how should spectral data be interpreted?

  • Techniques :

  • IR Spectroscopy : Identify key functional groups (e.g., sulfonyl S=O stretches at 1150–1350 cm⁻¹, amide C=O at ~1660 cm⁻¹) .
  • NMR (¹H/¹³C) : Assign protons near the benzodioxin ring (δ 4.2–4.5 ppm for dioxane CH₂) and benzothiazole NH (δ 10–12 ppm). Use DEPT-135 for quaternary carbon identification .
  • Mass Spectrometry (EI/ESI) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns (e.g., loss of benzenesulfonyl group).

Advanced Research Questions

Q. How can researchers design enzyme inhibition assays to evaluate this compound’s mechanism against targets like lipoxygenase?

  • Experimental Design :

  • Assay Setup : Use a spectrophotometric lipoxygenase (LOX) inhibition assay with linoleic acid as substrate. Measure conjugated diene formation at 234 nm .
  • Dose-Response : Test compound concentrations (1–100 μM) in triplicate. Calculate IC₅₀ via nonlinear regression (GraphPad Prism).
  • Controls : Include NDGA (nordihydroguaiaretic acid) as a positive control and DMSO as vehicle control.
  • Kinetic Studies : Perform Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive).

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?

  • Approach :

  • Validation : Re-synthesize the compound to confirm purity (HPLC ≥95%) and re-test bioactivity under standardized assay conditions .
  • Docking Refinement : Use molecular dynamics simulations (e.g., AutoDock Vina) with explicit solvent models to improve binding pose accuracy .
  • SAR Analysis : Compare activity of analogs (e.g., halogenated derivatives) to identify structural determinants of potency .

Q. How can pharmacokinetic properties (e.g., solubility, metabolic stability) be systematically evaluated?

  • Methods :

  • Solubility : Use shake-flask method in PBS (pH 7.4) and simulate intestinal fluid (FaSSIF) .
  • Microsomal Stability : Incubate with liver microsomes (human/rat), quantify parent compound via LC-MS/MS to calculate half-life .
  • Caco-2 Permeability : Assess apical-to-basolateral transport to predict oral absorption.

Q. What synthetic modifications enhance antibacterial efficacy while reducing cytotoxicity?

  • SAR-Driven Modifications :

  • Substitution : Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) on the benzene ring to enhance membrane penetration .
  • Scaffold Hybridization : Fuse with triazole or benzofuran moieties to disrupt bacterial biofilm formation .
  • Cytotoxicity Screening : Test derivatives against mammalian cell lines (e.g., HEK-293) using MTT assays to prioritize non-toxic candidates .

Data Analysis & Contradiction Management

Q. How should researchers address discrepancies in reported IC₅₀ values across studies?

  • Resolution Protocol :

  • Assay Standardization : Ensure consistent substrate concentrations, pH, and temperature .
  • Statistical Rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to assess inter-study variability .
  • Meta-Analysis : Pool data from multiple studies using random-effects models to derive consensus IC₅₀ ranges .

Q. What methodologies confirm tautomeric equilibria or polymorphic forms in this compound?

  • Techniques :

  • Variable-Temperature NMR : Monitor proton shifts to detect tautomerization (e.g., thione-thiol equilibria) .
  • X-ray Crystallography : Resolve crystal structures to identify dominant tautomers or polymorphs .
  • DSC/TGA : Analyze thermal behavior to detect polymorphic transitions .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。